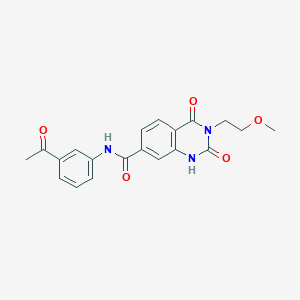

N-(3-acetylphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

CAS No.: 892259-78-8

Cat. No.: VC4317723

Molecular Formula: C20H19N3O5

Molecular Weight: 381.388

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 892259-78-8 |

|---|---|

| Molecular Formula | C20H19N3O5 |

| Molecular Weight | 381.388 |

| IUPAC Name | N-(3-acetylphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide |

| Standard InChI | InChI=1S/C20H19N3O5/c1-12(24)13-4-3-5-15(10-13)21-18(25)14-6-7-16-17(11-14)22-20(27)23(19(16)26)8-9-28-2/h3-7,10-11H,8-9H2,1-2H3,(H,21,25)(H,22,27) |

| Standard InChI Key | UPLJEIZGCPSQJO-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCOC |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s molecular formula, C₂₀H₁₉N₃O₅ (molecular weight: 381.388 g/mol), features a tetrahydroquinazoline backbone substituted at positions 3, 7, and 8. The 3-(2-methoxyethyl) group introduces hydrophilicity, while the N-(3-acetylphenyl) carboxamide moiety contributes to aromatic stacking interactions. Key structural elements include:

-

Quinazoline Core: A bicyclic system with two nitrogen atoms at positions 1 and 3, providing sites for hydrogen bonding and π-π interactions.

-

2,4-Diketone Functionality: Enhances electrophilicity, enabling potential covalent interactions with nucleophilic residues in enzyme active sites.

-

Methoxyethyl Side Chain: Improves solubility and pharmacokinetic properties compared to purely hydrophobic analogs.

Table 1 summarizes critical physicochemical properties:

| Property | Value |

|---|---|

| CAS Number | 892259-78-8 |

| IUPAC Name | N-(3-acetylphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide |

| SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCOC |

| Topological Polar Surface Area | 106 Ų (calculated) |

Synthesis Pathways

The synthesis involves multi-step organic reactions, typically beginning with the construction of the quinazoline core. A representative route includes:

-

Cyclization: Condensation of anthranilic acid derivatives with urea or thiourea to form the 2,4-dioxoquinazoline scaffold.

-

N-Alkylation: Introduction of the 3-(2-methoxyethyl) group via alkylation with 2-methoxyethyl halides under basic conditions.

-

Carboxamide Formation: Coupling the 7-carboxylic acid derivative with 3-acetylaniline using carbodiimide-based activating agents.

Yield optimization remains challenging due to steric hindrance from the acetylphenyl group, often requiring precise temperature control (0–5°C) during coupling steps.

Comparative Analysis with Related Compounds

Table 2 contrasts pharmacological profiles of select quinazoline and tetrahydroquinoline derivatives:

| Compound | Target | IC₅₀ (µM) | Cell Line |

|---|---|---|---|

| N-(3-acetylphenyl)-... | EGFR/5-LOX (predicted) | N/A | Computational |

| (R)-5a | Mitochondria | 5.4 | A2780 |

| QCBT7 | Proteasome | 0.6 | HCT-116 |

| CA-4P | Tubulin | 0.0029 | HMEC-1 |

Key observations:

-

The title compound’s predicted dual activity (EGFR/5-LOX) distinguishes it from single-target agents like CA-4P .

-

Its lack of proteasome inhibitory activity contrasts with QCBT7, underscoring structural determinants of target selectivity .

Future Directions

-

In Vivo Toxicity Studies: Address current gaps in pharmacokinetic and safety profiles.

-

Stereochemical Optimization: Enantioselective synthesis to evaluate chirality-activity relationships.

-

Combination Therapies: Synergy with checkpoint inhibitors or ROS-enhancing agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume